![molecular formula C8H11ClF2O2S B2624547 [4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride CAS No. 2309468-14-0](/img/structure/B2624547.png)
[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride, commonly known as DCMSC, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is widely used as a reagent in organic synthesis and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DCMSC is not well understood, but it is believed to act as a reactive intermediate in organic synthesis reactions. DCMSC is known to be a strong electrophile, which makes it highly reactive towards nucleophiles. This reactivity allows it to introduce a range of functional groups into organic molecules.
Biochemical and Physiological Effects:
DCMSC has been shown to exhibit a range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, DCMSC has been shown to exhibit antitumor activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DCMSC in lab experiments is its versatility. This compound can be used to introduce a wide range of functional groups into organic molecules, making it a valuable tool for researchers. Additionally, DCMSC is relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
One of the limitations of using DCMSC in lab experiments is its reactivity. This compound is highly reactive towards nucleophiles, which can make it difficult to control the reaction. Additionally, DCMSC can be toxic if not handled properly, which requires researchers to take appropriate safety precautions.
Future Directions
There are several potential future directions for research involving DCMSC. One area of interest is the development of new synthetic methods that utilize DCMSC as a reagent. Additionally, researchers are exploring the potential applications of DCMSC in the treatment of neurological disorders and cancer. Finally, there is interest in exploring the potential use of DCMSC in materials science, particularly in the development of new polymers and other materials.
Synthesis Methods
DCMSC is typically synthesized using a multistep process that involves the reaction of cyclohexanone with difluoromethane and methanesulfonyl chloride. The reaction is typically carried out in the presence of a catalyst such as potassium carbonate or sodium hydroxide. After the reaction is complete, the resulting product is purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
DCMSC has a wide range of applications in scientific research, particularly in the field of organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DCMSC can be used to introduce a range of functional groups into organic molecules, making it a versatile tool for researchers.
properties
IUPAC Name |
[4-(difluoromethylidene)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUGVMEZJHVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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